molecular formula C16H18N4O2S B2416596 4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide CAS No. 1797709-55-7

4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2416596
CAS No.: 1797709-55-7
M. Wt: 330.41
InChI Key: KLFMJEXYZOTKMP-UHFFFAOYSA-N
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Description

4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a thiazole ring and a pyrrolidine moiety, allows for diverse applications, including drug development, material synthesis, and biological studies.

Scientific Research Applications

4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

Future Directions

Thiazole derivatives, like “4-acetamido-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide”, have shown promise in various fields of research, including drug development and biological studies. Future research may focus on exploring the diverse applications of these compounds and optimizing their synthesis for improved efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the pyrrolidine moiety.

    Substitution: Substitution reactions can introduce different substituents onto the thiazole ring or the benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted thiazole or benzamide derivatives .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Similar structure with a thiazole ring and benzamide group.

    Substituted pyrrolidine derivatives: Compounds with a pyrrolidine moiety that exhibit similar biological activities.

Uniqueness

4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is unique due to its specific combination of a thiazole ring and a pyrrolidine moiety, which allows for diverse applications and potential biological activities. Its structure enables it to interact with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11(21)18-13-4-2-12(3-5-13)15(22)19-14-6-8-20(10-14)16-17-7-9-23-16/h2-5,7,9,14H,6,8,10H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFMJEXYZOTKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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